molecular formula C22H19N3O2 B5206646 2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole CAS No. 5735-50-2

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole

Cat. No.: B5206646
CAS No.: 5735-50-2
M. Wt: 357.4 g/mol
InChI Key: SRDJUGJSZKJBRG-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole is a heterocyclic compound that belongs to the class of dihydropyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl, nitro, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-methylphenylhydrazine with 3-nitrobenzaldehyde and phenylacetylene under reflux conditions in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)-3-phenyl-5-phenyl-3,4-dihydropyrazole: Lacks the nitro group, which may result in different biological activities.

    2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-methyl-3,4-dihydropyrazole: Substituted with a methyl group instead of a phenyl group, affecting its chemical reactivity and properties.

Uniqueness

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole is unique due to the presence of both nitro and phenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(2-methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-8-5-6-13-21(16)24-22(18-11-7-12-19(14-18)25(26)27)15-20(23-24)17-9-3-2-4-10-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJUGJSZKJBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386560
Record name BAS 00822666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-50-2
Record name BAS 00822666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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